molecular formula C10H10N4O B13870692 N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine

N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine

Cat. No.: B13870692
M. Wt: 202.21 g/mol
InChI Key: ADEZWLBYWPDFFM-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine is a heterocyclic compound that contains both imidazole and furo[2,3-b]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with furan-2-carbaldehyde in the presence of a suitable catalyst, followed by cyclization with an imidazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine is unique due to its combined imidazole and furo[2,3-b]pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C10H10N4O/c1-4-15-9-7(1)5-8(6-13-9)14-10-11-2-3-12-10/h1,4-6H,2-3H2,(H2,11,12,14)

InChI Key

ADEZWLBYWPDFFM-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CN=C3C(=C2)C=CO3

Origin of Product

United States

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